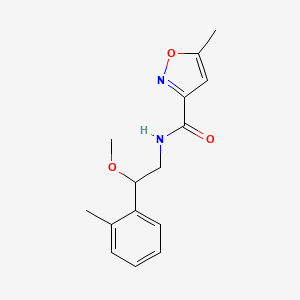
N-(2-methoxy-2-(o-tolyl)ethyl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-2-(o-tolyl)ethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Controlled-Release Formulations in Agriculture
Research has explored the potential of structurally similar compounds to N-(2-methoxy-2-(o-tolyl)ethyl)-5-methylisoxazole-3-carboxamide in controlled-release formulations, particularly in agriculture. For instance, a study by Tai, Liu, Yongjia, and Si (2002) investigated the fungicidal effects of specific isoxazole derivatives, demonstrating their utility in developing chemically controlled-release formulations, particularly for the fungicide Hymexazol (Tai et al., 2002).
Neuroimaging and Brain Studies
Compounds with a similar structure have been evaluated for their potential in neuroimaging and brain studies. For example, Brown-Proctor et al. (1999) synthesized a compound for potential use as a radioligand in studying acetylcholinesterase in the brain (Brown-Proctor et al., 1999).
Cytotoxicity and Cancer Research
Some isoxazole derivatives have been studied for their cytotoxic activity against cancer cells. Hassan, Hafez, and Osman (2014) synthesized aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, structurally related to isoxazoles, and evaluated their cytotoxicity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds using isoxazole derivatives as precursors or components. Larsen, Zahran, Pedersen, and Nielsen (1999) explored the synthesis of triazenopyrazole derivatives, demonstrating the versatility of isoxazole compounds in creating new molecular structures potentially useful in various applications (Larsen et al., 1999).
Drug Synthesis and Pharmacology
In pharmacological research, structurally related isoxazole derivatives have been synthesized and evaluated for their potential as drugs. For instance, Mahesh et al. (2011) designed and synthesized a series of 3-ethoxyquinoxalin-2-carboxamides, demonstrating the significance of isoxazole derivatives in drug discovery (Mahesh et al., 2011).
Propiedades
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-6-4-5-7-12(10)14(19-3)9-16-15(18)13-8-11(2)20-17-13/h4-8,14H,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEWPNFBIVTDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=NOC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

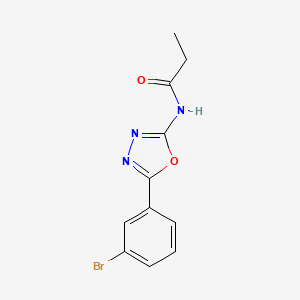
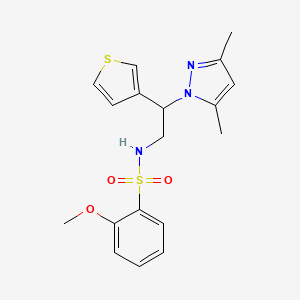
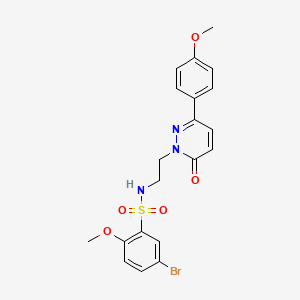
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2917509.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2917511.png)

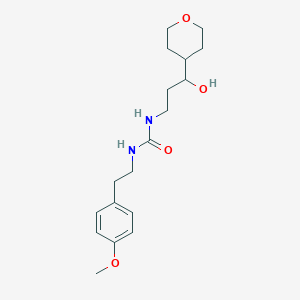
![ethyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2917517.png)




